[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester [(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468804
InChI: InChI=1S/C19H27N3O3/c1-14(20)18(23)21-11-5-8-17(12-21)22(16-9-10-16)19(24)25-13-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,20H2,1H3/t14-,17-/m0/s1
SMILES: CC(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N
Molecular Formula: C19H27N3O3
Molecular Weight: 345.4 g/mol

[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13468804

Molecular Formula: C19H27N3O3

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C19H27N3O3
Molecular Weight 345.4 g/mol
IUPAC Name benzyl N-[(3S)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C19H27N3O3/c1-14(20)18(23)21-11-5-8-17(12-21)22(16-9-10-16)19(24)25-13-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,20H2,1H3/t14-,17-/m0/s1
Standard InChI Key AWXOBJQWPYAYSL-YOEHRIQHSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC[C@@H](C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N
SMILES CC(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N
Canonical SMILES CC(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N

Introduction

Molecular and Structural Characteristics

The compound’s molecular formula is C₁₉H₂₇N₃O₃, with a molar mass of 345.4 g/mol. Key structural elements include:

  • A (3S)-piperidin-3-yl ring, providing a rigid bicyclic framework.

  • An (S)-2-aminopropanoyl side chain, introducing both amino and carbonyl functionalities.

  • A cyclopropylcarbamate group, enhancing steric and electronic effects.

  • A benzyl ester moiety, influencing solubility and reactivity.

Stereochemical Configuration

The stereochemistry at the piperidin-3-yl (S) and propionyl (S) positions is critical for its interactions with biological targets. The InChIKey AWXOBJQWPYAYSL-YOEHRIQHSA-N confirms the absolute configuration.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₉H₂₇N₃O₃
Molecular Weight345.4 g/mol
IUPAC NameBenzyl N-[(3S)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-cyclopropylcarbamate
Canonical SMILESCC(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N

Synthesis and Reaction Pathways

The synthesis involves multi-step organic reactions, emphasizing stereocontrol and functional group compatibility:

Step 1: Piperidine Functionalization

  • Starting Material: (S)-piperidin-3-amine undergoes N-acylation with (S)-2-aminopropanoic acid derivatives to introduce the propionyl group.

  • Reagent: Protected amino acids (e.g., Fmoc or Boc) ensure regioselectivity .

Step 2: Cyclopropane Integration

  • Cyclopropanation: A cyclopropyl group is introduced via Simmons–Smith reaction or transition-metal-catalyzed cross-coupling.

Step 3: Carbamate Formation

  • Benzyl Chloroformate Reaction: The piperidine nitrogen reacts with benzyl chloroformate under basic conditions to form the carbamate .

Table 2: Critical Reaction Conditions

StepReaction TypeConditionsYield
1N-AcylationDCM, EDC/HOBt, 0–25°C60–75%
2CyclopropanationZn/Cu couple, CH₂I₂, 40°C45–55%
3Carbamate CouplingTHF, NaHCO₃, 0°C to RT70–85%

Comparative Analysis with Structural Analogs

The compound’s uniqueness emerges when contrasted with related molecules:

Table 3: Analog Comparison

Compound NameMolecular FormulaKey Structural DifferencesBiological Activity
Cyclopropyl-(S)-piperidin-3-yl-carbamateC₁₆H₂₂N₂O₂Lacks propionyl side chainLower receptor affinity
[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamateC₁₉H₂₅ClN₂O₃Chloroacetate substituentEnhanced electrophilicity
Benzyl N-[(3R)-piperidin-3-yl]carbamateC₁₃H₁₈N₂O₂Opposite stereochemistry at piperidineAltered target selectivity

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with neurological targets using molecular docking and kinetic assays .

  • Synthetic Optimization: Improve cyclopropanation yields via flow chemistry or enzymatic catalysis.

  • Toxicological Profiling: Assess chronic toxicity and metabolites in in vitro models .

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